1-Methyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Methyl-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is characterized by a piperazine ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group at the para position. This compound is typically a white to yellow crystalline solid and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with piperazine. The general steps are as follows:
Synthesis of 4-nitrobenzaldehyde: This involves the nitration of benzaldehyde using nitric acid and sulfuric acid.
Reaction with piperazine: 4-nitrobenzaldehyde is then reacted with piperazine under controlled conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves large-scale reactions under controlled temperatures and pressures to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 1-Methyl-4-(4-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(4-nitrophenyl)piperazine is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine: Similar structure with a methyl group at a different position on the phenyl ring.
1-Methyl-4-(4-aminophenyl)piperazine: The nitro group is reduced to an amino group.
1-(4-Nitrophenyl)piperazine: Lacks the methyl group on the piperazine ring
Uniqueness: 1-Methyl-4-(4-nitrophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and methyl groups allows for a range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-methyl-4-(4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNDUKANJZIZOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385032 | |
Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16155-03-6 | |
Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.